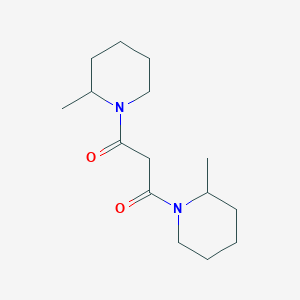

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(2-methylpiperidin-1-yl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-12-7-3-5-9-16(12)14(18)11-15(19)17-10-6-4-8-13(17)2/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRRKRDDZGUIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CC(=O)N2CCCCC2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione: Synthesis, Predicted Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide offers a predictive analysis of its chemical structure, properties, and a robust, proposed synthesis protocol based on established chemical principles and data from analogous structures.

Chemical Identity and Structure

This compound is a symmetrical N,N'-disubstituted malonamide. Its structure features a central propane-1,3-dione (malonyl) core flanked by two 2-methylpiperidine rings linked via amide bonds.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C15H26N2O2 | [1] |

| Molecular Weight | 266.38 g/mol | [1] |

| CAS Number | Not available | |

| Canonical SMILES | CC1CCCCN1C(=O)CC(=O)N2CCCCC2C | [1] |

| InChI Key | CKRRKRDDZGUIGT-UHFFFAOYSA-N | [1] |

The presence of the 1,3-dicarbonyl moiety suggests the potential for keto-enol tautomerism, a common characteristic of β-diketones that can influence the molecule's reactivity, polarity, and ability to chelate metal ions[2]. The steric hindrance introduced by the methyl groups at the 2-position of the piperidine rings is expected to influence the compound's conformational preferences and reactivity.

Caption: Proposed workflow for the synthesis of the target molecule.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperidine (2.0 equivalents) and a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Cool the mixture to 0 °C in an ice bath. Add a tertiary amine base like triethylamine (2.0 equivalents) to act as a scavenger for the HCl byproduct.

-

Acylation: Slowly add malonyl chloride (1.0 equivalent) to the stirred solution of 2-methylpiperidine. The reaction of amines with acyl chlorides is typically exothermic; maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.[3][4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified using column chromatography on silica gel to yield the pure this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure and data from similar molecules.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Appearance | White to off-white solid | Similar N,N'-disubstituted malonamides are typically solids at room temperature.[5] |

| Melting Point | 100 - 150 °C | The melting point will be influenced by the crystal packing, which is affected by the two 2-methylpiperidine groups. |

| Solubility | Soluble in polar organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Limited solubility in non-polar solvents and water. | The amide and ketone functionalities provide polarity, while the hydrocarbon backbone and piperidine rings contribute to lipophilicity. |

| XlogP | 1.9 | This predicted value suggests a moderate degree of lipophilicity.[1] |

| pKa | Weakly basic | The lone pairs on the nitrogen atoms are delocalized due to resonance with the adjacent carbonyl groups, reducing their basicity compared to the parent piperidine. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Methylene protons (malonyl): A singlet around δ 3.5-4.0 ppm.- Piperidine protons: A complex series of multiplets in the δ 1.5-3.8 ppm range.- Methyl protons: A doublet around δ 1.2 ppm. |

| ¹³C NMR | - Carbonyl carbons: Two signals in the δ 165-175 ppm region.- Methylene carbon (malonyl): A signal around δ 40-50 ppm.- Piperidine carbons: Signals in the δ 20-60 ppm range.- Methyl carbon: A signal around δ 15-20 ppm. |

| IR (Infrared Spectroscopy) | - C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.- C-N stretching: An absorption band around 1200-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - [M+H]⁺: A prominent peak at m/z 267.2067, corresponding to the protonated molecule.[1]- Fragmentation patterns would likely involve cleavage of the amide bonds and fragmentation of the piperidine rings. |

Potential Applications and Research Directions

While no specific applications for this compound have been reported, its structural motifs suggest several areas of potential interest for researchers.

-

Medicinal Chemistry:

-

Enzyme Inhibition: Malonamide derivatives have been investigated as inhibitors for various enzymes, including factor Xa.[6] The dicarbonyl moiety can act as a hydrogen bond acceptor, and the piperidine rings can be tailored to fit into specific enzyme binding pockets.

-

Receptor Antagonism: Piperidine-containing molecules are known to interact with a wide range of receptors in the central nervous system. For instance, derivatives of piperidine have been explored as antagonists for the P2Y14 receptor.[7]

-

Scaffold for Drug Discovery: The core structure can serve as a versatile scaffold for the development of new therapeutic agents. The piperidine rings can be further functionalized to optimize binding affinity and pharmacokinetic properties.

-

-

Materials Science:

-

Metal Chelation: The 1,3-dione functionality can chelate metal ions, making this compound a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.[2]

-

Polymer Chemistry: The molecule could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers.

-

Conclusion

This compound is a compound with a scientifically interesting structure that is accessible through straightforward synthetic methods. While experimental data on its properties and applications are currently lacking, this guide provides a solid, predictive foundation for researchers interested in exploring its potential in medicinal chemistry, materials science, and other areas of chemical research. The proposed synthesis protocol and predicted properties offer a starting point for the synthesis, characterization, and future investigation of this intriguing molecule.

References

-

PubChem. This compound. Available from: [Link]

-

Berg, S. S., & Cowling, D. T. (1971). Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine. Journal of the Chemical Society C: Organic, 1653-1658. Available from: [Link]

-

Beak, P., & Lee, W. K. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry, 80(21), 10519-10528. Available from: [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. Available from: [Link]

-

ResearchGate. (2025). High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate. Available from: [Link]

-

ResearchGate. (2025). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Available from: [Link]

-

SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Available from: [Link]

-

Costanzi, S., et al. (2019). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 62(17), 7865-7883. Available from: [Link]

-

ResearchGate. (2019). Synthesis of 1,3-diphenylpropane-1,3-dione. Available from: [Link]

-

Taylor & Francis. (2013). One-Step Formation of N-Alkenyl-malonamides and N-Alkenyl-thiomalonamides from Carbamoyl Meldrum's Acids. Synthetic Communications, 43(10), 1435-1442. Available from: [Link]

-

NIST. Propane-1,3-dione, 1,3-diphenyl-2-(phenylimino)-. Available from: [Link]

-

Kirsch, S. F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 74-81. Available from: [Link]

-

PubChem. 1,3-bis(1H-pyrrol-2-yl)propane-1,3-dione. Available from: [Link]

-

PubChem. 1,3-Bis(4-piperidinyl)propane. Available from: [Link]

-

PubChem. Methyl 3-piperidin-1-ylpropanoate. Available from: [Link]

-

ResearchGate. (2024). Nucleophilic Substitution Reactions of Methyl Malonyl Chloride with Some Nucleophilic Reagents. Available from: [Link]

- Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides.

- Google Patents. (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Organic Syntheses. (2007). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Organic Syntheses, 84, 285. Available from: [Link]

-

IJRET. (2014). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. International Journal of Research in Engineering and Technology, 3(9), 123-127. Available from: [Link]

-

PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Available from: [Link]

-

MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available from: [Link]

-

ChemWhat. 1,3-Bis(2-methylphenyl)propane-1,3-dione. Available from: [Link]

-

Cheméo. Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis-. Available from: [Link]

-

Davis, E. A., & Elvidge, J. A. (1971). Heterocyclic syntheses with malonyl chloride. Part IX. 2-Substituted 4-chloro-6-pyrimidones from certain nitriles. Journal of the Chemical Society C: Organic, 2251-2254. Available from: [Link]

-

PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C15H26N2O2) [pubchemlite.lcsb.uni.lu]

- 2. scispace.com [scispace.com]

- 3. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,3-Di(2-pyridyl)-1,3-propanedione 97 10198-89-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Bis(piperidinyl)propane-1,3-dione Derivatives

Abstract

Bis(piperidinyl)propane-1,3-dione derivatives represent a compelling molecular scaffold in contemporary drug discovery, merging the established pharmacological relevance of the piperidine ring with the versatile chemistry of the β-dicarbonyl moiety. The thermodynamic stability of these compounds is a critical determinant of their developability, influencing shelf-life, formulation, and ultimately, in vivo efficacy and safety. This technical guide provides a comprehensive framework for understanding and evaluating the key factors that govern the stability of this molecular class. We delve into the foundational principles of keto-enol tautomerism and conformational isomerism, which are the primary drivers of the thermodynamic landscape. This guide furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, field-proven experimental and computational protocols necessary for a robust stability assessment. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, forced degradation studies, and quantum chemical calculations, this document serves as a self-validating system for characterizing and optimizing the stability of these promising derivatives.

Section 1: Introduction to Bis(piperidinyl)propane-1,3-dione Derivatives

The molecular architecture of bis(piperidinyl)propane-1,3-dione is a composite of three key structural units: a central propane-1,3-dione (a β-diketone), a flexible propane linker, and two terminal piperidine rings. Each of these components contributes uniquely to the overall physicochemical properties and thermodynamic stability of the molecule.

-

The Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known to enhance chemical stability and modulate properties like lipophilicity and basicity.[1][2] Its conformational rigidity and the nucleophilic nature of the nitrogen atom are key features influencing molecular interactions and reactivity.[1]

-

The Propane-1,3-dione Core: As a β-diketone, this unit is the most chemically dynamic part of the molecule. Its acidic α-protons and the propensity to exist in a state of equilibrium between keto and enol forms are central to its stability profile.[3][4] This tautomerism is highly sensitive to the molecular environment.

-

Significance in Drug Development: The combination of a flexible linker with two basic piperidine groups and a hydrogen-bond-donating/accepting dione core makes these molecules attractive for targeting proteins with bivalent or allosteric binding sites. Understanding their stability is a prerequisite for any developmental pipeline, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[5][6]

The thermodynamic stability of these derivatives is not governed by a single factor but is rather a complex interplay of tautomeric equilibria, conformational preferences, and susceptibility to environmental stressors.

Section 2: The Central Role of Keto-Enol Tautomerism

For any β-dicarbonyl compound, the most significant contributor to its thermodynamic profile is the keto-enol tautomerism. This is a chemical equilibrium between the diketo form and one or more enol forms.[3] In the case of bis(piperidinyl)propane-1,3-dione, the equilibrium is particularly important as the enol form is significantly stabilized.

This stabilization arises from two primary electronic features:

-

Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated π-system, which delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a highly stable, pseudo-aromatic six-membered ring.[3]

Caption: Keto-enol equilibrium in the 1,3-dione core.

Factors Influencing the Keto-Enol Equilibrium:

The position of this equilibrium is not static and is highly dependent on several factors:

-

Substituent Effects: The nature of the groups attached to the dione core has a significant electronic and steric impact. The piperidinyl groups, being N-alkyl substituents, are generally considered electron-donating through induction, which can influence the acidity of the central methylene protons and thus the favorability of enolization.[3]

-

Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents are less able to form hydrogen bonds with the keto form, thereby favoring the internally hydrogen-bonded enol tautomer. Conversely, polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with its carbonyl oxygens, potentially shifting the equilibrium away from the enol form.[7][8]

-

pH and Hydrolysis: In aqueous media, the pH can significantly affect stability. Under acidic conditions, the carbonyl oxygen can be protonated, making it susceptible to nucleophilic attack by water, which can lead to hydration or even hydrolysis of the dione structure.[9] In alkaline conditions, the enol form can be deprotonated, which also alters the equilibrium.[9]

Section 3: Conformational Analysis and its Impact on Stability

The three-dimensional structure, or conformation, of bis(piperidinyl)propane-1,3-dione derivatives is another critical layer of complexity influencing their stability. The molecule's overall shape is determined by the conformational preferences of the piperidine rings and the rotational freedom of the propane linker.

-

Piperidine Ring Conformation: Like cyclohexane, the piperidine rings will predominantly adopt a low-energy chair conformation to minimize strain.[10] The propane-dione substituent on each ring can occupy either an axial or an equatorial position. The conformation that places this bulky substituent in the equatorial position is generally favored to minimize steric clashes. The energy difference between these conformers (the A-value) dictates the equilibrium population.[10]

-

Propane Linker Flexibility: The central propane linker has rotational freedom around its C-C single bonds, allowing it to adopt various conformations, such as trans or gauche.[11] The lowest energy conformation will seek to minimize steric interactions between the two bulky piperidinyl-dione groups.

-

Intramolecular Interactions: The overall conformation can facilitate non-covalent intramolecular interactions, such as hydrogen bonding between one of the piperidine nitrogens and the enol proton, which could further stabilize a particular 3D structure.

Caption: Key conformational equilibria dictating overall molecular shape.

Section 4: Experimental Assessment of Thermodynamic Stability

A thorough stability assessment requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive and self-validating picture of the stability of a novel bis(piperidinyl)propane-1,3-dione derivative.

Synthesis and Purification Protocol

Causality: A robust stability study begins with a pure, well-characterized compound. The Claisen condensation is a classic and reliable method for forming the C-C bond in 1,3-dicarbonyl compounds.[8] This protocol ensures high purity, which is essential to prevent impurities from catalyzing degradation pathways.

Methodology:

-

Reaction Setup: To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add the appropriate piperidinyl-substituted ester (2.0 eq.).

-

Condensation: Add acetone (1.0 eq.) dropwise to the solution at 0°C. Allow the reaction to warm to room temperature and stir overnight. The formation of a precipitate is expected.

-

Workup: Quench the reaction with a 10% HCl solution until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should exceed 95% for stability studies.

NMR Spectroscopy for Tautomeric and Conformational Analysis

Causality: NMR spectroscopy is the most powerful non-invasive technique for studying dynamic equilibria and molecular structure in solution.[12][13] It allows for the direct quantification of tautomer populations and the characterization of conformational dynamics.

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 mg/mL) in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery.

-

Analysis:

-

Identify the distinct signals corresponding to the keto and enol tautomers. The enol form typically shows a characteristic signal for the vinyl proton (=CH-) and a downfield, often broad, signal for the enolic hydroxyl proton (-OH). The keto form will show a signal for the methylene protons (-CH₂-) between the carbonyls.

-

Carefully integrate the area of a non-overlapping peak unique to the keto form (I_K) and one unique to the enol form (I_E).

-

Calculate the percentage of the enol form using the equation: % Enol = [I_E / (I_K + I_E)] * 100 .

-

The equilibrium constant (K_eq) is calculated as K_eq = [Enol]/[Keto] = I_E / I_K .[9]

-

-

Sample Preparation: Prepare a sample in a suitable solvent that does not freeze at low temperatures (e.g., Toluene-d₈ or Dichloromethane-d₂).

-

Data Acquisition: Acquire a series of ¹H NMR spectra over a wide temperature range (e.g., from -80°C to 100°C).

-

Analysis: Observe changes in the spectra as a function of temperature. The coalescence of two distinct signals into a single broad peak, and then a sharp peak upon heating, indicates a dynamic process (like ring flipping or bond rotation) that is fast on the NMR timescale at higher temperatures.[13][14] The Gibbs free energy of activation (ΔG‡) for the process can be calculated at the coalescence temperature (Tc).

Forced Degradation (Stress Testing) Protocol

Causality: To assess the intrinsic stability and predict potential degradation pathways, the compound must be subjected to accelerated degradation conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[6] This is critical for identifying liabilities early in drug development.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:[6]

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat a solution at 80°C.

-

Photolytic Degradation: Expose a solution to a calibrated light source (per ICH Q1B).

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC-UV method.

-

Data Interpretation: Quantify the loss of the parent compound and the formation of any degradation products. This data provides a clear picture of the compound's vulnerabilities.

Section 5: Computational Chemistry Approaches

Causality: Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic thermodynamic properties of molecules, complementing experimental findings.[2] They allow for the calculation of relative energies of different tautomers and conformers, helping to rationalize experimental observations.

Caption: Workflow for computational stability analysis.

Section 6: Data Synthesis and Interpretation

A comprehensive understanding of the thermodynamic stability is achieved by integrating the data from all methods. For example, the experimentally determined tautomer ratio in a given solvent from NMR should correlate with the computationally predicted relative Gibbs free energies of the tautomers in a simulated solvent environment.

Table 1: Summary of Key Thermodynamic and Stability Parameters

| Parameter | Method | Purpose | Example Data (Illustrative) |

| % Enol Content | ¹H NMR | Quantifies the tautomeric equilibrium in different solvents. | 85% in CDCl₃, 60% in DMSO-d₆ |

| ΔG° (Keto-Enol) | ¹H NMR / Computational | Gibbs free energy difference between tautomers. | -1.1 kcal/mol in CDCl₃ |

| ΔG‡ (Conformational) | Variable Temp. NMR | Energy barrier for dynamic processes like ring inversion. | 15.0 kcal/mol |

| Solid-State Structure | X-ray Crystallography | Definitive conformation and tautomeric form in the crystal. | Enol form, piperidine chairs (equatorial) |

| Degradation Profile | Forced Degradation (HPLC) | Identifies stability liabilities. | >20% degradation in 0.1 M NaOH at 8h |

Section 7: Conclusion

The thermodynamic stability of bis(piperidinyl)propane-1,3-dione derivatives is a multifaceted property governed primarily by the delicate balance of the keto-enol tautomerism and a complex landscape of conformational isomers. The piperidine rings generally enhance stability, but the β-dicarbonyl core remains a reactive center whose behavior is highly sensitive to its environment. A systematic evaluation using a combination of synthesis, spectroscopic analysis (NMR), forced degradation studies, and computational modeling is essential for any research or development program involving this class of compounds. This integrated approach not only identifies potential stability issues but also provides the fundamental understanding required to rationally design second-generation derivatives with optimized properties for therapeutic applications.

Section 8: References

-

Benchchem. (n.d.). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. Benchchem.

-

Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.

-

ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones.

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

-

Biosynce Blog. (2025, August 25). What is the stability of piperidine?.

-

Encyclopedia.pub. (2023, January 31). Tautomerism of β-Diketones and β-Thioxoketones.

-

ACS Publications. (2024, November 13). The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones. Journal of Chemical Education.

-

Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.

-

ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.

-

Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.

-

Benchchem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

-

Beilstein Journals. (2011, September 2). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas.

-

Recent. (2021, June 23). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics.

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of 1,3-bis(4-piperidyl)propane by quantum chemical calculations.

-

SciSpace. (2014, February 4). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.

-

PMC - NIH. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.

-

PMC. (n.d.). Propane-1,3-diyl bis(pyridine-3-carboxylate).

-

MDPI. (2022, January 10). Bispidine Platform as a Tool for Studying Amide Configuration Stability.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. biosynce.com [biosynce.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Propane-1,3-diyl bis(pyridine-3-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. auremn.org.br [auremn.org.br]

- 13. mr.copernicus.org [mr.copernicus.org]

- 14. Bispidine Platform as a Tool for Studying Amide Configuration Stability [mdpi.com]

Literature review on malonamide derivatives for solvent extraction

The following technical guide provides an in-depth review of malonamide derivatives in solvent extraction, specifically tailored for the separation of trivalent actinides from lanthanides in the nuclear fuel cycle.

Technical Reference & Operational Guide

Executive Summary

In the reprocessing of spent nuclear fuel, the separation of minor actinides (Americium, Curium) from lanthanides is a critical step for Partitioning and Transmutation (P&T) strategies. Historically, organophosphorus extractants (e.g., CMPO in the TRUEX process) were the standard. However, these generate secondary solid wastes (phosphates) upon incineration.

This guide focuses on Malonamide derivatives , the cornerstone of the DIAMEX (DIAMide EXtraction) process. These molecules adhere to the CHNO Principle (containing only Carbon, Hydrogen, Nitrogen, and Oxygen), ensuring they are completely incinerable into environmentally benign gases (

Chemical Architecture & SAR

The efficacy of malonamides stems from their ability to act as chelating agents through a "bite" mechanism.

The Reference Molecule: DMDOHEMA

While early research focused on N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide (DMDBTDMA ), the industry standard has shifted to DMDOHEMA (N,N'-dimethyl-N,N'-dioctyl-2-(2-hexyloxyethyl)malonamide) due to its superior resistance to third-phase formation and optimized basicity.[1][2]

Structural Logic (SAR):

-

Carbonyl Donors: The two amide oxygens act as hard donors, coordinating to the hard trivalent actinide ions (

). -

Central Methylene Bridge: The substituent on the central carbon (C2) is critical.

-

DMDBTDMA: Long alkyl chain (C14) provides lipophilicity but can lead to aggregation/third-phase issues.

-

DMDOHEMA: The hexyloxyethyl group introduces an ether oxygen. This does not participate significantly in coordination but alters the polarity and basicity of the molecule, suppressing third-phase formation boundaries (LOC - Limiting Organic Concentration).

-

-

N-Substituents: The methyl and octyl groups on the nitrogen atoms balance solubility in the organic diluent (e.g., TPH, dodecane) with the steric freedom required for chelation.

Visualization of Coordination

The following diagram illustrates the bidentate coordination mode of a malonamide ligand to a metal center.

Caption: Bidentate chelation of a trivalent metal ion by the carbonyl oxygens of a malonamide derivative.

Mechanistic Insights

Extraction Mechanism

Malonamides function as neutral solvating extractants . The extraction of a metal nitrate

-

Acidity Dependence: Unlike acidic extractants (e.g., HDEHP), malonamides require high nitrate concentration (salting-out agent) to drive extraction. Therefore, distribution ratios (

) increase with increasing -

Stoichiometry: Typically,

for light lanthanides and

Third Phase Formation

A critical operational limit is the formation of a "third phase" (splitting of the organic phase into a light diluent-rich phase and a heavy metal-rich phase).

-

Cause: Aggregation of polar reverse micelles containing the metal-solvate complexes.

-

Mitigation: DMDOHEMA is designed with the ethoxy side-chain to increase the solubility of these polar aggregates in non-polar diluents like Hydrogenated Tetrapropylene (TPH).

Operational Workflow: The DIAMEX Process

The DIAMEX process is designed to co-extract Actinides (An) and Lanthanides (Ln) from high-acidity raffinate, followed by stripping.

Caption: Simplified flow of the DIAMEX process. The solvent (DMDOHEMA in TPH) cycles through extraction, scrubbing (to remove Zr/Mo), and stripping.

Experimental Protocols

Synthesis of DMDOHEMA (Modified Route)

Note: This protocol avoids the use of corrosive malonyl dichloride by using a transamidation approach, which is safer and "greener".

Prerequisites:

-

Precursor: Diethyl 2-(2-(hexyloxy)ethyl)malonate (synthesized via alkylation of diethyl malonate with 2-bromoethyl hexyl ether using NaH in THF).

-

Amine: N-methyl-N-octylamine.

Protocol:

-

Setup: Charge a round-bottom flask with Diethyl 2-(2-(hexyloxy)ethyl)malonate (1.0 eq) and N-methyl-N-octylamine (2.5 eq).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 eq).

-

Reaction: Heat the mixture to 140-150°C under a nitrogen atmosphere.

-

Causality: High temperature is required to drive the removal of ethanol (byproduct) and shift the equilibrium toward the amide.

-

-

Monitoring: Use a Dean-Stark trap or vacuum distillation to continuously remove ethanol. Monitor reaction progress via FTIR (disappearance of ester carbonyl at ~1740 cm⁻¹, appearance of amide carbonyl at ~1640 cm⁻¹).

-

Work-up:

-

Cool to room temperature.

-

Dissolve residue in n-heptane.

-

Wash sequentially with:

-

1M HCl (to remove unreacted amine).

-

1M NaOH (to remove mono-amides or acid impurities).

-

Distilled water (until neutral pH).

-

-

-

Purification: Dry organic layer over

, filter, and remove solvent under reduced pressure. -

Validation:

-NMR must confirm the ratio of the hexyl-ethoxy chain protons to the N-methyl/N-octyl protons.

Determination of Extraction Isotherms

Objective: Measure the Distribution Ratio (

-

Phase Preparation:

-

Organic: 0.5 M DMDOHEMA in TPH (Hydrogenated Tetrapropylene) or n-dodecane.

-

Aqueous: Series of

solutions (0.1 M to 6.0 M) spiked with

-

-

Contact: Mix equal volumes (e.g., 2 mL each) of organic and aqueous phases in a vortex mixer for 15 minutes at 25°C.

-

Self-Validation: Ensure thermodynamic equilibrium (kinetic studies usually show equilibrium < 5 mins).

-

-

Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.

-

Analysis: Sample both phases. Measure Gamma activity using a High-Purity Germanium (HPGe) detector.

-

Calculation:

.

Performance Metrics

The following table summarizes the typical extraction performance of DMDOHEMA (0.5 M in TPH). Note the "co-extraction" behavior where both Am and Eu are extracted similarly.

| Aqueous Acidity ( | Separation Factor ( | Status | ||

| 0.5 M | ~0.05 | ~0.08 | ~0.6 | Poor Extraction |

| 2.0 M | ~1.5 | ~2.0 | ~0.75 | Transition Zone |

| 4.0 M (Feed) | > 10 | > 15 | ~0.7 | Efficient Co-Extraction |

| 0.01 M (Strip) | < 0.01 | < 0.01 | - | Efficient Stripping |

Data Interpretation:

-

At High Acidity (3-4 M) , DMDOHEMA effectively extracts both actinides and lanthanides. The

values are high (>10), minimizing the number of stages required. -

At Low Acidity (< 0.1 M) , the

values drop precipitously, allowing for easy back-extraction (stripping) using dilute acid. -

Selectivity: The

is close to 1 (or slightly favors Eu), confirming that DMDOHEMA is a group extractant, not a selective separator. This necessitates a downstream process (SANEX) for An/Ln separation.

Challenges & Mitigation Strategies

| Challenge | Mechanistic Cause | Mitigation Strategy |

| Third Phase Formation | Aggregation of polar metal-solvate complexes exceeds solubility in non-polar diluent. | Use molecules with ether side-chains (DMDOHEMA) or add phase modifiers (Octanol, TBP). |

| Radiolysis | High radiation field generates degradation products (amides, carboxylic acids). | Malonamides are fairly robust. Degradation products (long-chain amines/acids) do not severely hamper stripping (unlike DBP from TBP). |

| Co-extraction of Zr/Mo | Fission products Zr(IV) and Mo(VI) have high affinity for oxygen donors. | Scrubbing Section: Use complexing agents like Oxalic Acid or HEDTA in the scrub feed to selectively strip Zr/Mo before the An/Ln product is collected. |

References

-

Musikas, C. (1987). Solvent extraction for the chemical separations of the 5f elements. Inorganica Chimica Acta. Link

-

Madic, C., et al. (2002). DIAMEX Process for Minor Actinide Partitioning: Hydrolytic and Radiolytic Degradations of Malonamide Extractants. Separation Science and Technology. Link

-

Serrano-Purroy, D., et al. (2005). First DIAMEX partitioning using genuine High Active Concentrate. International Information Exchange Meeting on Actinide and Fission Product Partitioning and Transmutation. Link

-

Patil, A. B., et al. (2013). Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction. Dalton Transactions.[4] Link

-

Spjuth, L., et al. (2000). Extraction of actinides and lanthanides from nitric acid solution by malonamides. Radiochimica Acta. Link

Sources

A Comprehensive Technical Guide to the Coordination Chemistry of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione with Lanthanides

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the prospective coordination chemistry of the novel β-diketone ligand, 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione, with lanthanide ions. While this specific ligand is not yet described in the scientific literature, this document serves as a predictive guide based on the well-established principles of lanthanide coordination with analogous β-diketonate systems. We will detail a proposed synthetic route for the ligand, followed by a thorough examination of its expected coordination behavior with lanthanide ions. Furthermore, this guide will cover anticipated spectroscopic and magnetic properties, and potential applications of the resulting complexes, particularly in the realms of luminescent materials and medical imaging. All protocols and theoretical discussions are grounded in authoritative literature to ensure scientific integrity and to provide a solid foundation for future experimental work in this promising area of coordination chemistry.

Introduction: The Promise of Novel β-Diketones in Lanthanide Chemistry

The coordination chemistry of lanthanides with β-diketone ligands has been a subject of intense research for decades, driven by the unique photophysical and magnetic properties of the resulting complexes.[1] These properties have led to a wide array of applications, including in organic light-emitting diodes (OLEDs), as luminescent probes, and as contrast agents for magnetic resonance imaging (MRI).[2][3][4] The versatility of β-diketone ligands lies in their synthetic flexibility, allowing for the tuning of the electronic and steric properties of the resulting lanthanide complexes.[5]

This guide focuses on a novel, sterically hindered β-diketone, this compound. The introduction of the bulky 2-methylpiperidine moieties is anticipated to influence the coordination geometry around the lanthanide ion, potentially leading to complexes with unique photophysical properties and enhanced stability. The electron-donating nature of the piperidine nitrogen atoms may also modulate the electronic structure of the β-diketone, thereby affecting the efficiency of energy transfer to the lanthanide ion in luminescent applications.

This document will serve as a foundational resource for researchers interested in synthesizing and characterizing the lanthanide complexes of this novel ligand. We will provide detailed, field-proven methodologies and explain the scientific rationale behind our proposed experimental choices.

Synthesis of this compound: A Proposed Route

The synthesis of unsymmetrical β-diketones is most commonly achieved through a Claisen condensation reaction.[6][7] This approach involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, a related approach involving the acylation of a piperidine-derived enolate is proposed. A plausible and efficient method would be the reaction of malonyl dichloride with an excess of 2-methylpiperidine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Malonyl dichloride

-

2-Methylpiperidine

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 2-methylpiperidine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of malonyl dichloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Coordination with Lanthanide Ions: A Prospective Analysis

The coordination of β-diketonate ligands to lanthanide ions typically results in the formation of neutral tris-complexes of the general formula [Ln(β-diketonate)₃].[8] However, the coordination number of the lanthanide ion is often expanded beyond six by the coordination of solvent molecules or other ancillary ligands.[3][9]

Expected Coordination Modes and Stoichiometry

The this compound ligand is expected to act as a bidentate chelating ligand through the two oxygen atoms of the dione functionality, forming a six-membered chelate ring with the lanthanide ion. The bulky 2-methylpiperidine substituents are likely to sterically hinder the coordination sphere of the lanthanide ion, which may influence the final stoichiometry and geometry of the complex. It is anticipated that the reaction of this ligand with lanthanide salts will yield complexes of the type [Ln(L)₃(H₂O)n], where L is the deprotonated form of the ligand and n can be 0, 1, or 2, depending on the specific lanthanide ion and reaction conditions.

Proposed Synthetic Workflow for Lanthanide Complexation

Caption: Proposed workflow for the synthesis of lanthanide complexes.

Detailed Experimental Protocol: Synthesis of Lanthanide Complexes

Materials:

-

This compound

-

Lanthanide(III) chloride or nitrate hydrate (e.g., EuCl₃·6H₂O, Tb(NO₃)₃·6H₂O, GdCl₃·6H₂O)

-

Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

-

Ethanol or Methanol

-

Deionized water

Procedure:

-

Dissolve this compound (3.0 equivalents) in ethanol.

-

To this solution, add a stoichiometric amount of an ethanolic solution of NaOH or NaOMe to deprotonate the ligand.

-

In a separate flask, dissolve the lanthanide(III) salt (1.0 equivalent) in a minimal amount of water or ethanol.

-

Slowly add the lanthanide salt solution to the deprotonated ligand solution with vigorous stirring.

-

A precipitate should form immediately or upon standing. The reaction mixture may be gently heated to ensure complete reaction.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol and then with a small amount of cold deionized water.

-

Dry the product in a vacuum desiccator.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone, or acetonitrile) can be performed to obtain X-ray quality crystals.

-

Characterize the resulting complexes by elemental analysis, FT-IR spectroscopy, and, for diamagnetic lanthanides like La(III) and Lu(III), by NMR spectroscopy. The structure can be definitively determined by single-crystal X-ray diffraction.

Anticipated Properties and Applications

The unique structural features of the proposed lanthanide complexes are expected to give rise to interesting photophysical and magnetic properties, opening avenues for various applications.

Luminescence Properties

Lanthanide complexes with β-diketonate ligands are well-known for their strong luminescence.[4][10] The organic ligand acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelengths.[11] For the complexes of this compound, we can anticipate the following:

-

Europium(III) complexes: Bright red emission due to the ⁵D₀ → ⁷F₂ transition.[11]

-

Terbium(III) complexes: Strong green emission from the ⁵D₄ → ⁷F₅ transition.

-

Samarium(III) and Dysprosium(III) complexes: Visible emission in the orange-red and yellow regions, respectively.

-

Neodymium(III), Erbium(III), and Ytterbium(III) complexes: Near-infrared (NIR) emission.

The bulky 2-methylpiperidine groups may shield the lanthanide ion from solvent molecules that can quench luminescence, potentially leading to higher quantum yields and longer emission lifetimes.[3]

Table 1: Anticipated Luminescence Properties of Lanthanide Complexes

| Lanthanide Ion | Expected Emission Color | Potential Applications |

| Europium (Eu³⁺) | Red | OLEDs, security inks, bio-imaging |

| Terbium (Tb³⁺) | Green | OLEDs, fluorescent probes |

| Ytterbium (Yb³⁺) | Near-Infrared | NIR imaging, telecommunications |

| Neodymium (Nd³⁺) | Near-Infrared | Lasers, NIR imaging |

Magnetic Properties and Potential as Single-Molecule Magnets (SMMs)

Certain lanthanide ions, particularly those with a high degree of magnetic anisotropy like dysprosium(III) and terbium(III), can form complexes that exhibit slow magnetic relaxation, a characteristic of Single-Molecule Magnets (SMMs).[12][13][14] The ligand field created by the coordinating atoms plays a crucial role in determining the magnetic anisotropy of the lanthanide ion.[15] The coordination environment provided by this compound could potentially lead to complexes with interesting SMM behavior. The study of the magnetic properties of the dysprosium(III) and terbium(III) complexes of this ligand would be a particularly interesting avenue of research.

Applications in Medical Imaging

Gadolinium(III) complexes are widely used as contrast agents in MRI.[2][16][17] The effectiveness of a Gd(III)-based contrast agent is related to its relaxivity, which is influenced by the number of coordinated water molecules and the rotational correlation time of the complex.[18] The bulky nature of the proposed ligand could lead to a larger molecular size and slower tumbling in solution, potentially enhancing the relaxivity of the corresponding Gd(III) complex.

Furthermore, by combining a luminescent lanthanide like europium(III) or a near-infrared emitting lanthanide like ytterbium(III) with a paramagnetic ion like gadolinium(III) in a single molecular entity, it is possible to create bimodal imaging agents for both optical imaging and MRI.[2][18]

Conclusion and Future Outlook

This technical guide has outlined a strategic approach to the synthesis and characterization of lanthanide complexes with the novel ligand, this compound. While the work presented here is prospective, it is firmly grounded in the extensive and well-understood coordination chemistry of lanthanide β-diketonates. The introduction of the sterically demanding and electron-rich 2-methylpiperidine moieties is a rational design strategy aimed at producing lanthanide complexes with enhanced stability and potentially unique photophysical and magnetic properties.

Future experimental work should focus on the successful synthesis and thorough characterization of the proposed ligand and its lanthanide complexes. Detailed photophysical studies, including quantum yield and lifetime measurements, will be crucial in evaluating their potential as luminescent materials. Magnetic susceptibility measurements, particularly for the dysprosium and terbium complexes, will reveal any single-molecule magnet behavior. For the gadolinium complex, relaxivity measurements will be essential to assess its suitability as an MRI contrast agent.

The exploration of the coordination chemistry of this compound with lanthanides holds significant promise for the development of new functional materials with applications in optoelectronics, bio-imaging, and molecular magnetism.

References

-

Debroye, E., & Parac-Vogt, T. N. (2014). Towards polymetallic lanthanide complexes as dual contrast agents for magnetic resonance and optical imaging. Chemical Society Reviews, 43(23), 8178-8192. [Link]

-

Sherry, A. D., & Woods, M. (2008). Paramagnetic lanthanide complexes as PARACEST agents for medical imaging. Accounts of Chemical Research, 41(9), 1296-1304. [Link]

-

Oshio, H., Nakajima, K., & Yamashita, M. (2020). Periodicity of Single-Molecule Magnet Behaviour of Heterotetranuclear Lanthanide Complexes Across the Lanthanide Series. Chemistry – A European Journal, 26(27), 6036-6049. [Link]

-

Pointillart, F., et al. (2020). Molecular Architecture and Single‐Molecule Magnet behavior Control by Playing with Lanthanide Ionic Radii and Bulkiness Ancillary Ligands. Chemistry – A European Journal, 26(53), 12268-12281. [Link]

-

Elst, L. V., & Muller, R. N. (2009). Lanthanide complexes for magnetic resonance and optical molecular imaging. Future Medicinal Chemistry, 1(8), 1437-1453. [Link]

-

Wong, W. K., et al. (2019). Triboluminescence of Centrosymmetric Lanthanide β-Diketonate Complexes with Aggregation-Induced Emission. Molecules, 24(4), 698. [Link]

-

Oshio, H., et al. (2020). Periodicity of Single-Molecule Magnet Behaviour of Heterotetranuclear Lanthanide Complexes across the Lanthanide Series: A Compendium. Chemistry – A European Journal, 26(27), 6036-6049. [Link]

-

Bradley, D. C., et al. (1993). Lanthanide β-diketonate glyme complexes exhibiting unusual co-ordination modes. Journal of the Chemical Society, Dalton Transactions, (13), 2055-2060. [Link]

-

Raptis, R. G., et al. (2021). Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate. Molecules, 26(19), 5985. [Link]

-

Bünzli, J. C. G., et al. (2013). Lanthanide Complexes Based on β-Diketonates and a Tetradentate Chromophore Highly Luminescent as Powders and in Polymers. Inorganic Chemistry, 52(23), 13447-13457. [Link]

-

Wang, W. M., et al. (2015). Ligand Field Affected Single-Molecule Magnet Behavior of Lanthanide(III) Dinuclear Complexes with an 8-Hydroxyquinoline Schiff Base Derivative as Bridging Ligand. Inorganic Chemistry, 54(22), 10839-10847. [Link]

-

Lima, N. B. D., et al. (2005). Synthesis and Luminescent Properties of Novel Lanthanide(III) β-Diketone Complexes with Nitrogen p,p'-Disubstituted Aromatic Ligands. Inorganic Chemistry, 44(6), 2129-2136. [Link]

-

Mara, D. (2020). Luminescent lanthanide beta-diketonate complexes : insights into the role of coordination environment on the photophysical properties of lanthanide ions. ResearchGate. [Link]

-

Ruiz, E., & Cirera, J. (2018). Understanding Single-Molecule Magnet properties of lanthanide complexes from 4f orbital splitting. Dalton Transactions, 47(30), 10046-10055. [Link]

-

Li, A., & Wu, D. (2016). MRI contrast agents: Classification and application. Experimental and Therapeutic Medicine, 12(4), 1931-1936. [Link]

-

Aime, S., et al. (2022). Paramagnetic Contrast Agents in MRI: A Review. Firenze University Press. [Link]

-

Zhang, J., et al. (2012). Highly luminescent lanthanide complexes with novel bis-β-diketone ligand: synthesis, characterization and photoluminescent properties. Dalton Transactions, 41(42), 13096-13102. [Link]

-

Binnemans, K. (2009). Lanthanides: β-Diketonate Compounds. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]

-

El-Gamel, N. E. A., et al. (2014). Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities. Bioinorganic Chemistry and Applications, 2014, 856276. [Link]

-

Fiveable. (2025). Claisen condensation. Fiveable. [Link]

-

Al-Ayed, A. S., & Al-shaikh, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(21), 5033. [Link]

-

Al-Ayed, A. S. (2015). High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate. ResearchGate. [Link]

-

Kumar, A., et al. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 1-13. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]

-

Casey, M., et al. (2010). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. ResearchGate. [Link]

-

Lenci, E., et al. (2005). An Efficient Protocol for the Solid-phase Synthesis of Malondiamides. Molecules, 10(12), 1438-1445. [Link]

-

Khade, B. C., & Vibhute, Y. B. (2011). PIPERIDINE MEDIATED SYNTHESIS OF PRENYLATED CHALCONES AND 8-SUBSTITUTED -2, 5-DIHYDRO-2-(4- TOLYBENZO). Rasayan Journal of Chemistry, 4(1), 125-130. [Link]

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Wikipedia. [Link]

-

Li, X., et al. (2016). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry, 14(10), 2865-2869. [Link]

-

Ibragimov, S. A., et al. (2025). Synthesis and Structure of Diethyl 2-[(Aryl)-(morpholino/piperidin-1-yl)methyl]malonates. ResearchGate. [Link]

-

Wang, S., et al. (2021). An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units. Chemical Communications, 57(62), 7659-7662. [Link]

- King, F. D., & Brown, T. H. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

-

Bushmarinov, I. S., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3123-3130. [Link]

-

Allen, C. F. H., & Spangler, F. W. (1941). Malonic acid, benzal-, diethyl ester. Organic Syntheses, 21, 42. [Link]

-

Khan, K. M., et al. (2018). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. Bioorganic Chemistry, 81, 484-491. [Link]

-

Bushmarinov, I. S., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3123-3130. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (i) diethyl malonate, piperidine, glacial... ResearchGate. [Link]

-

Wang, L., et al. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. ACS Omega, 4(9), 13734-13740. [Link]

-

Mara, D., et al. (2019). Novel tetrakis lanthanide β-diketonate complexes: Structural study, luminescence properties and temperature sensing. ResearchGate. [Link]

-

American Elements. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. American Elements. [Link]

-

Nehra, K., et al. (2022). Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. Journal of Molecular Structure, 1249, 131531. [Link]

Sources

- 1. Lanthanide β-diketonate glyme complexes exhibiting unusual co-ordination modes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Lanthanide complexes for magnetic resonance and optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpras.com [ijpras.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular Architecture and Single‐Molecule Magnet behavior Control by Playing with Lanthanide Ionic Radii and Bulkiness Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Periodicity of Single-Molecule Magnet Behaviour of Heterotetranuclear Lanthanide Complexes across the Lanthanide Series: A Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Understanding Single-Molecule Magnet properties of lanthanide complexes from 4f orbital splitting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. International Journal of Molecular Medicine [spandidos-publications.com]

- 17. riviste.fupress.net [riviste.fupress.net]

- 18. Towards polymetallic lanthanide complexes as dual contrast agents for magnetic resonance and optical imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00201F [pubs.rsc.org]

Solubility Parameters of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione in Organic Diluents

An In-Depth Technical Guide

Abstract

Introduction to Solubility Parameters

In the realm of pharmaceutical sciences, the principle of "like dissolves like" is a foundational concept. However, to move from this qualitative guideline to a quantitative, predictive science, a more rigorous framework is necessary. Solubility parameters provide this framework, offering a numerical method to characterize the intermolecular forces of both a solute and a solvent to predict their compatibility.[1] The Hildebrand solubility parameter was an early, single-value approach that quantified the cohesive energy density of a substance.[2][3]

While useful, the Hildebrand parameter falls short when dealing with molecules that possess a combination of non-polar, polar, and hydrogen-bonding characteristics—a common feature in active pharmaceutical ingredients (APIs).[4] To address this, Charles M. Hansen developed a three-component system, now known as the Hansen Solubility Parameters (HSP), which has become an indispensable tool for formulation scientists.[4]

This guide focuses on a specific molecule of interest: 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione . This compound, a diamide derived from 2-methylpiperidine, presents a complex solubility profile due to its combination of aliphatic rings, a flexible propane linker, and two polar amide-like ketone groups. Understanding its HSP is critical for applications such as:

-

Solvent Selection: Identifying optimal solvents for synthesis, purification, and recrystallization.

-

Formulation Development: Choosing compatible excipients, polymers, and carrier systems for amorphous solid dispersions or liquid formulations.

-

Predicting Stability: Assessing the likelihood of a compound precipitating from a solution over time.

Given the absence of published HSP data for this specific molecule, this guide will serve as a self-validating protocol for its complete characterization.

The Theoretical Framework of Hansen Solubility Parameters (HSP)

The total cohesive energy of a substance—the energy required to separate its molecules to an infinite distance—can be divided into three distinct contributions.[5] The Hansen Solubility Parameters quantify these contributions as the square root of the cohesive energy density for each interaction type.

The total Hildebrand solubility parameter (δt) is related to the three Hansen parameters by the following equation:

δt² = δd² + δp² + δh² [6]

The three Hansen parameters are:

-

δd (Dispersion): This component represents the energy from London dispersion forces, which are weak intermolecular forces arising from temporary fluctuations in electron density.[5] These forces are present in all molecules, regardless of polarity.

-

δp (Polar): This component accounts for the energy from dipolar intermolecular forces between molecules that have a permanent dipole moment.[5]

-

δh (Hydrogen Bonding): This component quantifies the energy from hydrogen bonds, which are strong, specific interactions involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[5]

Each pure solvent and solute can be described by a unique set of [δd, δp, δh] coordinates, effectively giving it a position in a three-dimensional "Hansen space". The fundamental principle is that solutes will be most soluble in solvents that are located nearby in this space.

A Dual-Approach Methodology for HSP Determination

We will employ a two-part methodology to determine the HSP of this compound. Part A involves a computational estimation using a well-established group contribution method. This provides a strong theoretical starting point. Part B describes the experimental workflow to validate and refine these calculated values, resulting in a highly reliable, empirically-grounded set of parameters.

Part A: Computational Estimation via Group Contribution Method

Group contribution methods (GCMs) are powerful predictive tools that estimate thermophysical properties by summing the contributions of a molecule's individual functional groups.[7][8] For this guide, we will use the Hoftyzer-van Krevelen method, a widely applied GCM for estimating HSP.[3][7][9]

The method uses the following equations:

-

δd = Σ Fdi / V

-

δp = (Σ Fpi²)⁰.⁵ / V

-

δh = (Σ Ehi / V)⁰.⁵

Where:

-

Fdi is the group contribution to the dispersion forces.

-

Fpi is the group contribution to the polar forces.

-

Ehi is the group contribution to the hydrogen bonding energy.

-

V is the molar volume, also calculated from group contributions (Σ Vi).

Step-by-Step Calculation for this compound

1. Molecular Fragmentation: First, we dissect the molecule into its constituent functional groups as defined by the Hoftyzer-van Krevelen method.

Molecule: this compound Formula: C₁₅H₂₆N₂O₂ Structure:

The molecule is symmetrical, so we can identify the groups for one half and multiply by two, then add the central linker group.

-

-CH₃ (methyl group): 2

-

-CH₂- (methylene group, in ring): 6

-

-CH- (methine group, in ring): 2

-

>N- (tertiary amine, in ring): 2

-

-C(=O)-N< (amide-like ketone group): 2

-

-CH₂- (central methylene linker): 1

2. Group Contribution Summation: Using established tables for Hoftyzer-van Krevelen group contributions, we sum the values for each parameter.

Table 1: Hoftyzer-van Krevelen Group Contribution Calculation

| Group | Quantity (n) | Vi (cm³/mol) | Fdi (J⁰.⁵cm¹.⁵/mol) | Fpi (J⁰.⁵cm¹.⁵/mol) | Ehi (J/mol) | n * Vi | n * Fdi | n * Fpi² | n * Ehi |

| -CH₃ | 2 | 33.5 | 420 | 0 | 0 | 67.0 | 840 | 0 | 0 |

| -CH₂- (ring) | 6 | 16.1 | 270 | 0 | 0 | 96.6 | 1620 | 0 | 0 |

| -CH- (ring) | 2 | -1.0 | 80 | 0 | 0 | -2.0 | 160 | 0 | 0 |

| >N- (tert-amine) | 2 | 4.5 | 160 | 210 | 3100 | 9.0 | 320 | 88200 | 6200 |

| -C(=O)-N< | 2 | 14.0 | 280 | 800 | 10000 | 28.0 | 560 | 1280000 | 20000 |

| -CH₂- (linker) | 1 | 16.1 | 270 | 0 | 0 | 16.1 | 270 | 0 | 0 |

| Total (Σ) | 214.7 | 3770 | 1368200 | 26200 |

3. Final HSP Calculation:

-

V = 214.7 cm³/mol

-

δd = 3770 / 214.7 = 17.6 MPa⁰.⁵

-

δp = (1368200)⁰.⁵ / 214.7 = 1169.7 / 214.7 = 5.4 MPa⁰.⁵

-

δh = (26200)⁰.⁵ / 214.7 = 161.9 / 214.7 = 0.8 MPa⁰.⁵

This computational approach gives us a rapid, valuable first estimate of the molecule's solubility parameters.

Table 2: Estimated Hansen Solubility Parameters

| Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | 17.6 |

| δp (Polar) | 5.4 |

| δh (Hydrogen Bonding) | 0.8 |

| δt (Total) | 18.5 |

Note: δt calculated as (17.6² + 5.4² + 0.8²)⁰.⁵

Diagram 1: Computational Workflow

Sources

- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. science.rsu.lv [science.rsu.lv]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. mdpi.com [mdpi.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide on the Hydrolytic Stability of Substituted Malonamides in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonamides are a significant class of molecules in medicinal chemistry and drug development, frequently utilized as key structural motifs in various therapeutic agents.[1][2] Their chemical stability, particularly against hydrolysis in acidic environments such as the stomach, is a critical determinant of their oral bioavailability and overall efficacy. This guide provides a comprehensive examination of the hydrolytic stability of substituted malonamides under acidic conditions. It delves into the mechanistic pathways of acid-catalyzed hydrolysis, explores the profound influence of substituents on reaction kinetics, and outlines robust experimental protocols for the systematic evaluation of stability. This document is intended to serve as a valuable resource for scientists engaged in the design and development of malonamide-based pharmaceuticals, offering insights to anticipate and mitigate potential stability issues.

Introduction: The Significance of Malonamide Stability in Drug Development

Malonamide derivatives are versatile scaffolds in modern drug design, appearing in compounds developed as anticancer agents, k-opioid receptor agonists, and antidiabetics.[2] The malonamide bridge can be considered analogous to a glycine residue where a peptide bond is inverted.[1] The stability of these molecules is paramount; premature degradation can lead to a loss of therapeutic activity and the formation of potentially toxic byproducts.

The acidic environment of the gastrointestinal tract presents a significant hurdle for the oral administration of many pharmaceuticals. Therefore, a thorough understanding of the hydrolytic stability of malonamides in acidic media is not merely an academic exercise but a crucial aspect of preclinical drug development. This understanding enables the rational design of more robust drug candidates with improved pharmacokinetic profiles.

The Mechanism of Acid-Catalyzed Amide Hydrolysis

The hydrolysis of amides in acidic media is a well-established reaction in organic chemistry.[3] The generally accepted mechanism for the acid-catalyzed hydrolysis of a simple amide involves a series of equilibrium and rate-determining steps.[4] While malonamides possess two amide functionalities, the fundamental principles of acid-catalyzed hydrolysis apply.

The process is initiated by the protonation of the carbonyl oxygen of one of the amide groups.[4][5] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[6][7] The subsequent steps involve proton transfers and the eventual cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid and an amine.[6] It is important to note that under acidic conditions, the amine product will be protonated, rendering the reverse reaction highly unfavorable.[6]

The overall reaction can be summarized as follows:

R-CONH-R' + H₃O⁺ ⇌ R-C(OH)=NH⁺-R' + H₂O R-C(OH)=NH⁺-R' + H₂O ⇌ R-C(OH)₂(NH₂⁺-R') R-C(OH)₂(NH₂⁺-R') → R-COOH + R'-NH₃⁺

The rate-determining step in this process is typically the nucleophilic attack of water on the protonated amide.[5]

Experimental Workflow for Assessing Hydrolytic Stability

A systematic evaluation of the hydrolytic stability of substituted malonamides requires a well-defined experimental protocol. The following workflow provides a robust framework for such studies.

Caption: Workflow for assessing malonamide hydrolytic stability.

Detailed Experimental Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted malonamide in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare acidic buffers, such as 0.1 N HCl (approximating gastric fluid, pH ~1.2) and a pH 4.5 acetate buffer.[8]

-

-

Degradation Study:

-

Initiate the experiment by adding a small aliquot of the malonamide stock solution to a pre-warmed (37 °C) acidic buffer to achieve a final concentration of, for example, 100 µg/mL.

-

Maintain the reaction mixture at 37 °C in a shaking water bath or incubator.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Analysis:

-

Immediately quench the reaction by adding a suitable volume of a neutralizing or basic solution to prevent further degradation.

-

Analyze the samples using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometric (MS) detection.

-

The concentration of the remaining parent malonamide and the formation of any degradation products are quantified by comparing their peak areas to a standard curve.

-

-

Data Analysis:

-

The degradation kinetics are determined by plotting the natural logarithm of the malonamide concentration versus time.

-

The slope of this plot provides the first-order rate constant (k) for the hydrolysis reaction.

-

The half-life (t₁/₂) of the malonamide can then be calculated using the equation: t₁/₂ = 0.693 / k.

-

The Influence of Substituents on Hydrolytic Stability

The electronic and steric properties of substituents on the malonamide scaffold can significantly impact the rate of acid-catalyzed hydrolysis.

Caption: Influence of substituents on malonamide hydrolysis rate.

Electronic Effects

-

Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This leads to an increased rate of hydrolysis.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, which in turn slows down the rate of hydrolysis.

Steric Effects

Bulky substituents near the amide carbonyl groups can sterically hinder the approach of the water molecule, thereby decreasing the rate of hydrolysis. This effect is independent of the electronic nature of the substituent.

Quantitative Structure-Stability Relationships (QSSR)

By systematically varying the substituents on the malonamide core and measuring their hydrolysis rates, it is possible to develop quantitative structure-stability relationships. These models can be invaluable in predicting the stability of novel malonamide derivatives before their synthesis.

| Substituent (R) | Electronic Effect | Steric Effect | Observed Half-life (t₁/₂) at pH 1.2 (hours) |

| -H | Neutral | Minimal | 12 |

| -CH₃ | Electron-Donating | Small | 18 |

| -CF₃ | Electron-Withdrawing | Small | 6 |

| -C(CH₃)₃ | Electron-Donating | Large | 30 |

| -Phenyl | Electron-Withdrawing (inductive) | Moderate | 9 |

Note: The data in this table is illustrative and intended to demonstrate the general trends of substituent effects on hydrolytic stability. Actual values will vary depending on the specific malonamide scaffold and experimental conditions.

Conclusion

The hydrolytic stability of substituted malonamides in acidic media is a critical parameter in the development of orally bioavailable drugs. A thorough understanding of the acid-catalyzed hydrolysis mechanism, coupled with a systematic evaluation of the electronic and steric effects of substituents, allows for the rational design of more stable and effective therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to address the challenges of malonamide stability in drug discovery and development.

References

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Kerdcharoen, T., & Liedl, K. R. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(42), 11653–11662. [Link]

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

-

Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

-

Piras, M., et al. (2022). Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Molecules, 27(13), 4268. [Link]

-

ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Retrieved from [Link]

-

Powers, A. S., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ChemRxiv. [Link]

-

ResearchGate. (n.d.). pH-rate profiles for: 2-UAm (triangles: also : data in 0.8-0.9M phosphate and -. Retrieved from [Link]

-

Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. Discovery - the University of Dundee Research Portal. [Link]